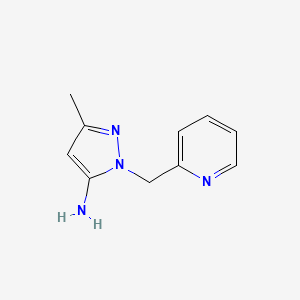

3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

5-methyl-2-(pyridin-2-ylmethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-8-6-10(11)14(13-8)7-9-4-2-3-5-12-9/h2-6H,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTXBBBVYPJCRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine typically involves the reaction of 3-methyl-1H-pyrazole-5-amine with pyridin-2-ylmethyl halides under basic conditions. For example, the reaction can be carried out using sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of magnetically recoverable catalysts has also been explored to facilitate the synthesis of pyridine derivatives, which can be adapted for the production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be used as starting materials.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Pyridin-2-ylmethyl halides in the presence of a base like NaH in DMF.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound is being investigated for its potential as a pharmaceutical agent. Its unique structure allows for interactions with biological targets, making it a candidate for drug development.

Case Study: Drug Development

- Research Focus : The synthesis of new derivatives based on 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine has been explored for developing treatments targeting various diseases, including diabetes and cancer.

- Findings : A study highlighted the synthesis of related compounds that demonstrated efficacy against type 2 diabetes mellitus, showcasing the compound's versatility in medicinal chemistry .

Agricultural Chemistry

In agricultural chemistry, this compound serves as an intermediate in the synthesis of agrochemicals.

Applications in Agrochemicals

- Functionality : It is utilized in the formulation of herbicides and fungicides, enhancing crop yields and pest resistance.

- Impact : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against plant pathogens, which is crucial for sustainable agriculture .

Material Science

The compound's properties make it suitable for applications in material science.

Use in Material Formulation

- Durability Enhancements : It is incorporated into polymers and coatings to improve their durability and resistance to environmental factors.

- Research Example : Studies have shown that integrating this compound into material formulations leads to enhanced mechanical properties and longevity of materials used in industrial applications .

Recent studies have focused on the biological activity of compounds derived from this compound.

Biological Assays

- Antimicrobial Activity : Compounds derived from this pyrazole have been tested for antibacterial properties against strains like Staphylococcus aureus and Escherichia coli. Results indicated promising antimicrobial efficacy .

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceuticals | Drug development targeting diseases like diabetes and cancer | Efficacy demonstrated in related derivatives |

| Agricultural Chemistry | Synthesis of herbicides and fungicides | Significant antimicrobial activity observed |

| Material Science | Enhancements in polymers and coatings | Improved durability and mechanical properties |

| Compound Tested | Target Pathogen | Activity Level |

|---|---|---|

| Derivative A (from pyrazol compound) | Staphylococcus aureus | High |

| Derivative B (from pyrazol compound) | Escherichia coli | Moderate |

Mechanism of Action

The mechanism of action of 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it can act as a ligand that binds to metal ions, forming stable complexes that can modulate biological activities. The pathways involved may include inhibition of specific enzymes or interaction with DNA .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

- Pyridin-2-yl vs. Pyridin-2-ylmethyl (): The target compound’s pyridin-2-ylmethyl group introduces a methylene spacer, reducing steric hindrance compared to 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (compound 4 in ). NMR Data (): The pyridin-2-yl analog (compound 4) shows distinct ¹H and ¹³C shifts due to direct conjugation between pyridine and pyrazole. The methylene group in the target compound likely deshields adjacent protons, altering its NMR profile.

Phenyl and Benzyl Substituents ():

- 3-Methyl-1-phenyl-1H-pyrazol-5-amine (CAS 1134-82-3) lacks the pyridine moiety, reducing hydrogen-bonding capacity.

- 1-Benzyl-3-methyl-1H-pyrazol-5-amine () has a benzyl group, which increases lipophilicity compared to the pyridin-2-ylmethyl analog. This may affect membrane permeability in biological systems .

- Thiazolyl and Pyrimidinyl Substituents (): 3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine () introduces a thiazole ring, offering additional hydrogen-bonding sites.

Physicochemical Properties

Molecular Weight and Lipophilicity:

The pyridin-2-ylmethyl substituent (MW ~201–230) balances molecular weight and polarity compared to bulkier groups like 1-phenylethyl (MW 201.27, ) or trifluoromethylphenyl (). Fluorinated analogs (e.g., 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine) exhibit higher lipophilicity, impacting solubility .DFT Calculations ():

Substituents influence NMR chemical shifts via electron withdrawal/donation. For example, the phenyldiazenyl group in 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine causes significant deshielding (δH ~8–9 ppm), whereas the pyridin-2-ylmethyl group may induce moderate shifts due to its electron-deficient aromatic ring .

Data Tables

Table 1. Structural and Physicochemical Comparison

Key Research Findings

- Substituent Flexibility (): The pyridin-2-ylmethyl group offers a balance between steric bulk and electronic effects, outperforming rigid analogs (e.g., pyridin-2-yl) in thrombin inhibition .

- Synthetic Accessibility (): Aldehyde-amine condensations (e.g., using pyridine-2-carbaldehyde) are common for introducing pyridinylmethyl groups, with yields ranging from 34–82% .

- Spectroscopic Signatures (): Pyridinyl substituents induce downfield shifts in ¹H NMR (δ ~8.5–9.0 ppm) due to electron-withdrawing effects, whereas methylene linkers moderate these shifts .

Biological Activity

3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine, a compound belonging to the pyrazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its antibacterial, anti-inflammatory, and anticancer effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring substituted with a pyridinylmethyl group and a methyl group at the 3-position. The presence of these functional groups is believed to contribute to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrazole derivatives, including this compound. Research indicates that compounds within this class exhibit moderate to significant activity against various bacterial strains.

Table 1: Antibacterial Activity of Pyrazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 250 μg/mL |

| Escherichia coli | 250 μg/mL | |

| Bacillus subtilis | 250 μg/mL | |

| Candida albicans | 250 μg/mL |

These findings suggest that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Activity

In addition to its antibacterial properties, this compound has shown promise in anti-inflammatory applications. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

A study reported that certain pyrazole derivatives demonstrated significant inhibition of tumor necrosis factor-alpha (TNFα) production in lipopolysaccharide (LPS)-stimulated macrophages, indicating their potential as anti-inflammatory agents. The IC50 values for these compounds ranged from low nanomolar to micromolar concentrations .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Name | Target | IC50 (nM) |

|---|---|---|

| This compound | TNFα production | 820 |

| IL-6 production | 42 |

These results underscore the compound's role in modulating inflammatory responses, making it a candidate for further investigation in inflammatory diseases .

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored. Compounds similar to this compound have been reported to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells.

Table 3: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HepG2 (liver cancer) | 0.08 |

| HeLa (cervical cancer) | 12.07 |

These findings suggest that the compound may interfere with critical cellular processes involved in cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives, including specific case studies on their efficacy:

- Antibacterial Efficacy : A study evaluated various pyrazole derivatives against Staphylococcus aureus and found that modifications at specific positions significantly enhanced antibacterial activity.

- Anti-inflammatory Mechanism : Research demonstrated that certain derivatives could effectively reduce LPS-induced inflammation in murine models, suggesting their therapeutic potential in treating inflammatory diseases.

- Anticancer Research : Investigations into the mechanism of action revealed that pyrazole derivatives could induce apoptosis in cancer cells through tubulin inhibition.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized for yield?

- Methodology : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters or via substitution reactions on preformed pyrazole cores. For example, describes a similar synthesis using ethyl 2-benzoyl-3,3-bis(methylthio)acrylate and catalytic trifluoroacetic acid (TFA) in toluene under reflux. Key steps include controlling stoichiometry (1:1 molar ratio of precursors) and reaction time (6–12 hours) to maximize yield.

- Optimization : Adjusting solvent polarity (e.g., toluene vs. ethanol), temperature (80–120°C), and acid catalysts (e.g., TFA vs. POCl₃) can improve efficiency. Purity is often verified via TLC and recrystallization .

Q. How is the structural characterization of this compound performed?

- Analytical Techniques :

- ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.2–3.3 ppm) are diagnostic. reports δ 2.34 ppm for a methyl group in a related pyrazole.

- Mass Spectrometry : ESIMS or EI-MS confirms molecular ion peaks (e.g., m/z 206 [M+H]⁺ in ).

- IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) are critical for functional group identification .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data for pyrazol-5-amine derivatives?

Structural Variation : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on the pyridine ring).

Assay Standardization : Use consistent cell lines (e.g., Gram-positive vs. Gram-negative bacteria) and controls.

Dose-Response Analysis : Establish IC₅₀ values to quantify potency differences .

Q. How can computational methods like molecular docking guide the design of this compound analogs for kinase inhibition?

- Protocol :

Target Selection : Prioritize kinases (e.g., CDK2 or EGFR) with known pyrazole-binding pockets.

Docking Software : Use AutoDock Vina or Schrödinger to predict binding affinities.

Validation : Compare computational results with enzymatic assays (e.g., IC₅₀ values from ).

- Key Parameters : Focus on hydrogen bonding (pyridine N as acceptor) and hydrophobic interactions (methyl group) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Challenges :

- Purification : Column chromatography is impractical at scale; switch to recrystallization or distillation.

- Byproduct Formation : Monitor intermediates via HPLC ( uses NMR to track byproducts).

Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.